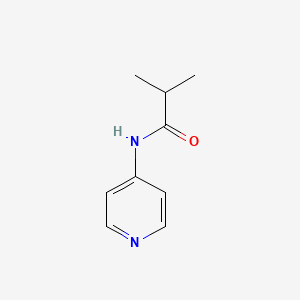

2-Methyl-n-(pyridin-4-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h3-7H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOUGIGHMIEBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl N Pyridin 4 Yl Propanamide and Analogs

Strategies for Amide Bond Formation in N-Pyridylpropanamides

The cornerstone of synthesizing 2-Methyl-N-(pyridin-4-yl)propanamide is the formation of a stable amide bond between a pyridine-containing amine and a propanoyl derivative. Researchers have employed several reliable methods to achieve this linkage.

Conventional Amidation Approaches

A widely used and straightforward method for preparing N-pyridylamides involves the reaction of an aminopyridine with an acyl chloride, such as pivaloyl chloride, under basic conditions. syr.eduresearchgate.net This Schotten-Baumann-type reaction is often carried out in a suitable solvent like dichloromethane (B109758) with a base, for instance triethylamine, to neutralize the hydrogen chloride byproduct. orgsyn.orgorgsyn.org The reaction of 2-amino-4-methylpyridine (B118599) with pivaloyl chloride, for example, proceeds efficiently at low temperatures to yield the corresponding N-acylaminopyridine in high yield. researchgate.net This method's simplicity and effectiveness make it a common choice for synthesizing various N-aryl amides. syr.edu

Coupling Reactions Utilizing Activated Carboxylic Acid Derivatives

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions, which is particularly advantageous for sensitive substrates. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. peptide.comsigmaaldrich.comiris-biotech.de

The use of these reagents often involves an in-situ activation process where the carboxylic acid is converted to a more reactive species, such as an OBt or OAt ester, which then readily reacts with the amine. sigmaaldrich.com For instance, the combination of a carboxylic acid with a coupling reagent like HATU in the presence of a non-nucleophilic base provides a highly efficient method for amide synthesis, even with sterically hindered components. sigmaaldrich.comiris-biotech.de The choice of coupling reagent and additives can be crucial for optimizing reaction yields and minimizing side reactions like racemization. peptide.comuniurb.it

Multi-Step Synthesis Pathways for Complex Pyridylpropanamide Structures

The synthesis of more complex pyridylpropanamide structures often necessitates multi-step reaction sequences. youtube.com These pathways may involve the initial synthesis of a functionalized pyridine (B92270) core, followed by the introduction of the propanamide side chain, or vice versa. For example, a synthetic route might begin with the functionalization of a pre-existing pyridine ring, followed by a coupling reaction to attach the amide moiety. youtube.comacs.org The strategic planning of these multi-step syntheses, often guided by retrosynthetic analysis, allows for the construction of intricate molecules with specific substitution patterns and functionalities. youtube.com

Derivatization and Functionalization of the Pyridine Moiety

The pyridine ring is a versatile scaffold that can be modified at various positions to create a diverse range of analogs. Direct C-H functionalization of pyridines has emerged as a powerful tool, although it can be challenging due to the electron-deficient nature of the ring. rsc.org Methods have been developed for the selective functionalization at the C2, C3, and C4 positions. bohrium.com

One common strategy involves the activation of the pyridine nitrogen, for example, through the formation of N-oxides or N-aminopyridinium salts. researchgate.netnih.gov Pyridine N-oxides can be functionalized through various reactions, including metal-catalyzed cross-coupling reactions. researchgate.net N-aminopyridinium salts have been shown to be effective precursors for site-selective C4 functionalization under photoredox catalysis. nih.gov Another approach involves deprotonation using strong bases to achieve C4-substitution. digitellinc.com These methods provide access to a wide array of substituted pyridines that can then be used to synthesize complex pyridylpropanamide derivatives. rsc.org

Stereoselective Synthesis Approaches for Enantiomeric Control

For pyridylpropanamides containing chiral centers, controlling the stereochemistry is crucial. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While specific examples for this compound are not detailed in the provided results, general strategies for achieving enantiomeric control in amide synthesis are well-established. acs.org

One notable approach is the Umpolung Amide Synthesis (UmAS), which allows for the synthesis of enantiopure amides with complete conservation of enantioenrichment. acs.orgnih.gov This method avoids the epimerization issues that can plague conventional amide synthesis. Other strategies for stereoselective synthesis include the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. researchgate.net Asymmetric cascade reactions mediated by chiral aldehydes or bimetallic cooperative catalysis have also been developed for the enantioselective synthesis of complex heterocyclic structures. researchgate.net

Exploration of Novel Catalytic Methods in Synthesis

The development of novel catalytic methods continues to advance the field of amide synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-N bond formation in amidation reactions. syr.edu These methods offer high functional group tolerance and mild reaction conditions. syr.edu The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by ligand exchange with the amide and reductive elimination to yield the N-aryl amide product. syr.edu

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the intrinsic properties of molecules. By analyzing the interaction of 2-Methyl-n-(pyridin-4-yl)propanamide with electromagnetic radiation, detailed information about its structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

For instance, in the analogue 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons of the pyridine (B92270) ring, the amide proton, and the methyl groups. The pyridyl protons typically appear in the downfield region, while the aliphatic protons of the propanamide moiety are found at higher field. lookchem.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons on adjacent carbon atoms. lookchem.com

The ¹³C NMR spectrum of this related compound reveals characteristic chemical shifts for the carbonyl carbon of the amide group (around 177 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons. lookchem.com The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on these related compounds, would be invaluable for its definitive identification.

Interactive NMR Data Table (Hypothetical for this compound)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | ~8.5 | ~150 |

| Pyridine H-3, H-5 | ~7.5 | ~115 |

| Amide N-H | ~8.0-9.0 (broad) | - |

| Propanamide CH | ~2.6 (septet) | ~36 |

| Propanamide CH₃ | ~1.2 (doublet) | ~19 |

| Carbonyl C=O | - | ~176 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and pyridine functionalities.

Based on data for the isobutyramide (B147143) core, a strong absorption band for the C=O (carbonyl) stretching vibration of the amide group is anticipated in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct peak around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and pyridine groups would be observed in the 2800-3100 cm⁻¹ range. The characteristic ring vibrations of the pyridine moiety are expected in the fingerprint region (below 1600 cm⁻¹). chemeo.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The UV-Vis spectrum would likely exhibit absorption maxima characteristic of π → π* and n → π* transitions associated with the pyridine ring and the amide carbonyl group. While specific data for the title compound is scarce, a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has been studied, though the exact absorption maxima are not reported. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound is approximately 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.

Fragmentation of the molecular ion would likely involve cleavage of the amide bond, leading to characteristic fragment ions. For example, cleavage could yield the pyridin-4-ylaminium cation and an isobutyryl radical, or the isobutyryl cation and a pyridin-4-ylamino radical. Analysis of the fragmentation pattern of the related fragment Propanamide, 2-methyl- shows a base peak at m/z 44, corresponding to the [CH(CH₃)C=O]⁺ fragment, and a significant peak at m/z 72, corresponding to the molecular ion. mzcloud.org

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Molecular Packing

Although a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structures of several closely related compounds offer significant insights into its likely molecular conformation and packing in the solid state.

For example, the crystal structure of 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide reveals that the pyridine ring and the amide group are not coplanar, with a dihedral angle of 16.7° between them. lookchem.comelsevier.com In the crystal lattice, molecules are linked into chains by N-H···O hydrogen bonds between the amide groups. lookchem.comelsevier.com

Similarly, the structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide shows two independent molecules in the asymmetric unit, where the pyridine rings and amide groups are nearly overlapping. chemicalbook.com These molecules form dimers through N-H···N hydrogen bonds. chemicalbook.com In 2,2-dimethyl-N-(pyridin-3-yl)propanamide, the pyridine ring is inclined to the amide plane by 17.60°, and molecules are linked into chains via N-H···N hydrogen bonds.

These examples strongly suggest that the crystal structure of this compound would also feature a non-planar conformation between the pyridine ring and the propanamide group, with extensive hydrogen bonding playing a crucial role in the molecular packing.

Interactive Crystal Data Table for a Related Compound: 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide lookchem.comelsevier.com

| Crystal Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.7954 (3) |

| b (Å) | 10.1809 (2) |

| c (Å) | 20.8390 (5) |

| V (ų) | 2290.35 (10) |

| Z | 8 |

Intermolecular Interactions (e.g., Hydrogen Bonding)

While a crystal structure for this compound is not publicly available, analysis of analogous structures provides a strong basis for understanding its intermolecular interactions. In the crystalline state, amide molecules typically form robust hydrogen-bonding networks. For instance, primary and secondary amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen), leading to high melting and boiling points.

A closely related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, demonstrates how such interactions dictate the crystal packing. In its crystal structure, two independent molecules are linked by a pair of N—H⋯N hydrogen bonds, forming a dimer with an R22(8) ring motif. nih.govnih.gov These dimers are further connected by C—H⋯O interactions into chains. nih.govnih.gov This suggests that in solid this compound, strong N—H⋯N or N—H⋯O hydrogen bonds would be the primary organizing force, likely involving the amide proton and either the pyridinyl nitrogen or the carbonyl oxygen of an adjacent molecule. The pyridinyl nitrogen, being a good hydrogen bond acceptor, could play a significant role in the formation of supramolecular structures. japtronline.com

Studies on other N-aryl amides, such as N-phenyl-N-(pyridin-4-yl)acetamide, reveal the presence of intramolecular hydrogen bonds involving the amide group's oxygen atom and a hydrogen atom on the pyridine ring. researchgate.net This type of interaction could also influence the conformational preferences of this compound.

Table 1: Hydrogen Bond Geometry in a Related Amide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H⋯N | 0.86 | 2.18 | 3.038 | 175 |

Data derived from the crystal structure of a related N-pyridyl amide and presented for illustrative purposes.

Conformational Landscape and Rotational Barriers

The conformational landscape of this compound is largely defined by the rotation around the N-C(aryl) and N-C(acyl) bonds. The planarity of the amide bond is a well-established feature due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the N-C(acyl) bond. This results in a significant rotational barrier. For simple amides, this barrier can be upwards of 18 kcal/mol. msu.edu

In N-aryl amides, the orientation of the pyridyl ring relative to the amide plane is a key conformational feature. In the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, the dihedral angles between the amide plane and the benzene (B151609) and pyridine rings are 58.40(5)° and 61.51(5)°, respectively. researchgate.net This indicates a non-planar arrangement, where the aromatic rings are significantly twisted out of the amide plane to minimize steric hindrance. A similar non-coplanar arrangement is observed in 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, where the torsion angles between the pyridine ring and the amide group are 142.20(14)° and 148.58(15)° for the two independent molecules in the asymmetric unit. nih.govnih.gov

The rotational barrier around the N-C(aryl) bond is generally lower than that of the N-C(acyl) bond but is still substantial. Studies on related pyridine carboxamides, such as nicotinamide (B372718) and picolinamide, have shown that the activation enthalpy for amide rotation can vary significantly depending on the substitution pattern on the pyridine ring. researchgate.netcam.ac.uk For nicotinamide, the activation enthalpy (ΔH‡) is 12.9 ± 0.3 kcal/mol. researchgate.netcam.ac.uk Factors influencing this barrier include steric interactions in the ground state, the extent of π-electron donation from the pyridine ring to the amide group in the transition state, and the potential for intramolecular hydrogen bonding. researchgate.netcam.ac.uk For this compound, the steric bulk of the isopropyl group attached to the carbonyl carbon would also contribute to the rotational barrier and influence the preferred conformation.

Table 2: Comparative Rotational Energy Barriers

| Compound | Bond | Rotational Barrier (kcal/mol) |

| Formamide | H₂N—CHO | >18 |

| N-Methylformamide | CH₃NH—CHO | >19 |

| Nicotinamide | Amide C-N | ~12.9 (ΔH‡) |

This table provides context for the expected rotational barriers in amides. msu.eduresearchgate.netcam.ac.uk

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed understanding of the molecule's characteristics. researchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. Following optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, whereas a larger gap indicates higher stability. nih.govirjweb.com For instance, a large energy gap implies that significant energy is required to promote an electron from the HOMO to the LUMO, indicating low reactivity. irjweb.com

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the molecule's electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Relates to the molecule's electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A small gap signifies higher reactivity. nih.gov |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov |

| Electronegativity | χ = -(ELUMO + EHOMO) / 2 | The power to attract electrons. | A fundamental property in understanding chemical bonds and reactivity. irjweb.com |

This table outlines the key parameters derived from HOMO-LUMO analysis and their significance in predicting molecular behavior.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, which are electron-rich areas. These sites are attractive to electrophiles and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net For 2-Methyl-n-(pyridin-4-yl)propanamide, such regions would be expected around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring.

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites are prone to attack by nucleophiles. researchgate.net The hydrogen atom attached to the amide nitrogen (N-H) would be a primary site of positive potential.

Green regions represent neutral or zero potential areas. researchgate.net

By analyzing the MEP map, one can predict the molecule's reactivity patterns and understand its intermolecular interactions. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular delocalization of electron density. numberanalytics.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy, E(2), associated with these donor-acceptor interactions, quantifies the extent of charge delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

For this compound, significant interactions would likely involve:

Delocalization from the lone pair of the pyridine nitrogen to the antibonding orbitals of the adjacent C-C bonds in the ring.

Interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the adjacent C-N bond.

Hyperconjugative interactions involving the C-H bonds of the methyl group and the rest of the molecular framework.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O | σ* (C-N) | High | π-conjugation |

| LP (1) N (pyridine) | π* (C-C) | Moderate | Resonance stabilization |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

This table provides a conceptual illustration of the types of intramolecular interactions and their relative strengths as would be determined by an NBO analysis.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility. By simulating the molecule in a solvated environment, researchers can observe how it twists and folds, which is essential for understanding its behavior in a biological context. Key parameters such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation throughout the simulation. nih.gov This dynamic perspective is crucial because a molecule's function is often dependent on its ability to adopt specific shapes. nih.gov

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and a protein's active site. plos.org

In a typical docking study, this compound would be placed into the binding pocket of a selected protein target. The algorithm then explores various binding poses and scores them based on factors like binding free energy. The results identify the most likely binding conformation and the specific amino acid residues involved in the interaction.

Key interactions for this molecule would likely include:

Hydrogen Bonding: The amide group (N-H) and the carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. The pyridine nitrogen can also act as a hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The methyl group and the pyridine ring can form hydrophobic interactions with nonpolar amino acid residues in the binding site.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

These docking studies are crucial for generating hypotheses about a compound's mechanism of action and for guiding the design of more potent analogues. nih.gov

Ligand-Receptor Interaction Profiling

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. This method is instrumental in understanding the fundamental interactions that drive biological activity.

For a compound like this compound, a docking study would involve preparing a 3D model of the ligand and a 3D structure of the target receptor, often obtained from crystallographic data. The docking software then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on a force field that estimates the binding energy.

Key interactions that would be analyzed include:

Hydrogen Bonding: The amide group (-C(O)NH-) in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These groups are crucial for forming specific interactions with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The methyl group and the aromatic pyridine ring contribute to the molecule's hydrophobicity and can engage in van der Waals and hydrophobic interactions with nonpolar residues of the receptor.

Pi-Pi Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

In a study on a related compound, N-phenyl-N-(pyridin-4-yl)acetamide , X-ray crystallography and Density Functional Theory (DFT) calculations revealed important structural features. researchgate.net The amide unit was found to be nearly planar. The dihedral angles between the amide plane and the benzene (B151609) and pyridine rings were 58.40(5)° and 61.51(5)°, respectively. researchgate.net This indicates a non-conjugated, twisted conformation, which would significantly influence how the molecule fits into a binding site. An intramolecular hydrogen bond was also observed between the amide oxygen and a hydrogen atom on the pyridine ring. researchgate.net Such computational and crystallographic data are vital for building accurate models for docking simulations.

A hypothetical ligand-receptor interaction profile for this compound, based on common interaction patterns for similar fragments, is presented in Table 1.

| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Residue on Receptor |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Carbonyl O of backbone |

| Hydrogen Bond Acceptor | Amide C=O | Asn, Gln, Ser, Thr, Tyr |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interaction | Isopropyl group | Ala, Val, Leu, Ile, Met |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

Predictive Modeling for Structure-Activity Relationships (e.g., lipophilicity efficiency parameters)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A key parameter often used in modern drug design and lead optimization is Lipophilic Efficiency (LipE).

Lipophilic Efficiency (LipE), also referred to as Ligand-Lipophilicity Efficiency (LLE), is a metric that combines a compound's potency (often expressed as pIC50 or pEC50) and its lipophilicity (typically measured or calculated as logP or logD). wikipedia.org It is defined by the equation:

LipE = pIC50 - logP wikipedia.org

This parameter helps in evaluating the "quality" of a compound, assessing how efficiently it utilizes its lipophilicity to achieve potency. nih.gov A higher LipE value is generally desirable, as it suggests that the compound's binding affinity is derived more from specific, optimized interactions rather than non-specific hydrophobic effects, which can often lead to poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org It has been suggested that for promising drug candidates, a LipE value greater than 5 is often considered optimal. nih.gov

For a series of analogs of this compound, a predictive model could be built by synthesizing derivatives with varying substituents and measuring their biological activity (e.g., IC50) and lipophilicity (logP). The pIC50 (-log(IC50)) and LipE values would then be calculated. This data can guide further structural modifications to improve potency while controlling lipophilicity.

Table 2 provides a hypothetical example of how LipE values would be calculated and used to evaluate a series of compounds related to this compound.

| Compound | Modification | IC50 (nM) | pIC50 | cLogP | Lipophilic Efficiency (LipE) |

|---|---|---|---|---|---|

| Analog 1 | Base Structure | 500 | 6.30 | 2.5 | 3.80 |

| Analog 2 | Add -OH to pyridine | 400 | 6.40 | 1.9 | 4.50 |

| Analog 3 | Add -Cl to pyridine | 150 | 6.82 | 3.1 | 3.72 |

| Analog 4 | Add -F to pyridine | 200 | 6.70 | 2.6 | 4.10 |

| Analog 5 | Add -OCH3 to pyridine | 80 | 7.10 | 2.4 | 4.70 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values for any specific compound.

In this hypothetical dataset, Analog 5 presents the most promising profile. Despite a modest increase in lipophilicity compared to the base structure, it shows a significant improvement in potency, leading to the highest LipE value in the series. This suggests that the methoxy (B1213986) group may be forming a key beneficial interaction with the target receptor. Conversely, Analog 3, while potent, has a higher cLogP and a lower LipE, indicating its potency may be driven more by increased lipophilicity, which could be less desirable.

Preclinical Biological Investigation of Molecular Interactions and Biochemical Modulation

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. The interaction of compounds structurally analogous to 2-Methyl-n-(pyridin-4-yl)propanamide with several key enzymes is reviewed below.

Fatty Acid Amide Hydrolase (FAAH) is a primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Its inhibition can enhance endocannabinoid signaling, a strategy explored for pain relief. plos.orgnih.gov Compounds featuring a pyridine (B92270) scaffold have been identified as a frequent structural motif in FAAH inhibitors. nih.gov

A structurally related compound, (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1), which also contains a propanamide and a pyridine group, has been characterized as a dual inhibitor of FAAH and cyclooxygenase. plos.orgnih.gov Studies on Flu-AM1 enantiomers showed they inhibited mouse brain FAAH with similar potencies. plos.org The inhibitory activity of FAAH modulators is often driven by electrophilic groups like carbamates or ureas that interact with the enzyme's catalytic site. nih.gov The potential for this compound to act as an FAAH inhibitor would likely depend on its ability to form key interactions within the enzyme's active site, a hypothesis that requires direct empirical validation.

Interactive Data Table: FAAH Inhibition by Related Compounds

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and cancer, playing a key role in the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs. brieflands.comnih.gov The structure of COX-2 inhibitors often features diarylheterocyclic systems. nih.gov Pyridine-based scaffolds have been successfully incorporated into potent and selective COX-2 inhibitors, such as etoricoxib. brieflands.com

Research on various 2,5-diaryl-1,3,4-oxadiazoles and other heterocyclic compounds has demonstrated that specific substitutions can lead to potent and selective COX-2 inhibition. researchgate.net For instance, the presence of a methylsulfonyl moiety often enhances COX-2 selectivity. researchgate.net The related compound Flu-AM1 and its enantiomers are not only FAAH inhibitors but also modulate COX-2 activity, showing a preference for inhibiting the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) over arachidonic acid. plos.orgnih.gov This dual-action profile is considered a promising approach for pain management. plos.orgnih.gov The potential of this compound to modulate COX-2 would depend on how its specific structure fits into the COX-2 active site, particularly the secondary pocket that confers selectivity. nih.gov

Interactive Data Table: COX-2 Inhibition by Related Pyridine-Containing Compounds

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are crucial enzymes in the folate metabolic pathway, essential for the synthesis of DNA precursors. nih.govnih.gov Consequently, they are well-established targets for cancer chemotherapy. nih.gov The inhibition of both enzymes can lead to a "thymineless death" of rapidly dividing cells. nih.gov

While structurally distinct from this compound, inhibitors of TS and DHFR often incorporate nitrogen-containing heterocyclic scaffolds. For instance, pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent dual inhibitors of both human TS and DHFR. nih.govnih.gov Specifically, antifolates with a 2-amino-4-oxo-pyrimidine core tend to inhibit TS, while those with a 2,4-diaminopyrimidine (B92962) structure typically inhibit DHFR. nih.gov The design of dual inhibitors often involves creating molecules that can effectively bind to the active sites of both enzymes. nih.gov Although direct evidence is lacking, the pyridinyl moiety of this compound represents a heterocyclic core that is fundamental to many biologically active molecules, and its potential to interact with TS or DHFR would need to be investigated through targeted screening and molecular modeling studies.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a therapeutic target for treating infections by urease-producing bacteria, such as Helicobacter pylori, and also has applications in agriculture to reduce nitrogen loss from urea-based fertilizers. nih.govfrontiersin.org

Heterocycles containing nitrogen, such as pyridine and piperazine, are considered valuable scaffolds for designing urease inhibitors due to their pharmacological activities. nih.govfrontiersin.org Numerous studies have shown that pyridine carboxamide derivatives and 3,4-dihydro-2-pyridone derivatives can exhibit potent urease inhibitory activity. mui.ac.irmdpi.comresearchgate.net For example, certain pyridine carboxamide derivatives have shown IC₅₀ values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. mdpi.com Molecular docking studies suggest that these inhibitors interact with the nickel ions and key amino acid residues in the urease active site. mui.ac.irmdpi.com Given these findings, the N-(pyridin-4-yl)propanamide structure of the title compound makes it a plausible candidate for urease inhibition.

Interactive Data Table: Urease Inhibition by Related Pyridine-Containing Compounds

The study of enzyme-ligand interactions is essential for understanding an enzyme's mechanism of action and for drug development. wiley-vch.de The process begins with an enzyme assay, which measures the enzyme's activity and quantity. wiley-vch.de These assays can be continuous, tracking the reaction's progress over time, or stopped, measuring at a single point. wiley-vch.de Techniques used include spectroscopic methods, chromatography, and radioactive labeling. wiley-vch.de

Receptor Binding and Modulation Studies

The ability of a compound to bind to and modulate the function of specific receptors is a cornerstone of pharmacology. The potential interactions of this compound with several therapeutically relevant receptors are discussed below, based on studies of related chemical structures.

The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. nih.govnih.gov It is considered a biomarker for neuroinflammation because its expression is upregulated in activated microglia during neuronal damage. nih.govnih.gov Ligands that bind to TSPO are therefore of great interest for both diagnostic imaging (e.g., PET scans) and potential therapeutic intervention in neurodegenerative diseases. nih.govresearchgate.net

Several high-affinity TSPO ligands feature an acetamide (B32628) or propanamide core structure. nih.govnih.gov For example, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, a compound that also contains both propanamide and pyridine moieties, was identified as a high-affinity TSPO ligand (rat Ki = 0.10 nM). nih.govacs.org The development of second-generation TSPO ligands, such as those based on a phenoxyarylacetamide structure like [11C]PBR28, often involves incorporating a pyridine ring to achieve high affinity and favorable pharmacokinetic properties. nih.gov Given the structural precedents, where N-methyl-(quinolin-4-yl)oxypropanamide and related scaffolds show high affinity for TSPO, it is conceivable that this compound could also interact with this receptor. nih.govresearchgate.net

Interactive Data Table: TSPO Binding Affinities of Related Compounds

The Cannabinoid-1 Receptor (CB1R) is a G protein-coupled receptor that is a primary target of endocannabinoids. Its modulation is a therapeutic strategy for various conditions, including pain and metabolic disorders. While direct data on the binding of this compound to CB1R is not available, the link between some anti-inflammatory drugs and the endocannabinoid system is recognized. For instance, the effects of some NSAIDs have been shown to be blocked by CB1 receptor antagonists, suggesting an indirect interaction with the system. plos.org A comprehensive evaluation would require specific receptor binding assays to determine if this compound has any direct affinity for the CB1R.

GPR88 is an orphan G protein-coupled receptor primarily expressed in the brain, particularly in areas associated with motor control and reward. Its specific functions are still under investigation, but it is considered a potential target for neuropsychiatric disorders. There is currently no available research in the provided sources linking this compound or closely related structures to GPR88 binding. Determining any potential interaction would necessitate de novo screening against this receptor target.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for heat and pain. nih.gov It has emerged as a significant target for the development of novel, non-opioid analgesics. nih.govnih.gov Both agonists (which can desensitize the channel) and antagonists of TRPV1 have shown analgesic effects in preclinical models. nih.gov The chemical scaffolds of TRPV1 modulators are diverse, but they often contain a polar head, a linker, and a hydrophobic tail. nih.gov While pyrazole-based compounds have been identified as TRPV1 modulators, specific data for N-(pyridin-4-yl)propanamide derivatives is scarce. researchgate.net Pharmacophore modeling is a common approach to identify novel scaffolds for TRPV1 modulation, and such computational studies could be used to predict the potential of this compound to interact with this receptor. nih.gov

Ligand Binding Assays

Ligand binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor or binding site. While direct binding data for this compound is not extensively available in the public domain, studies on structurally related pyridin-4-yl derivatives provide insights into its potential molecular targets.

For instance, a study on a series of isoindolin-1-one (B1195906) derivatives investigated their activity as positive allosteric modulators of GABA-A receptors. acs.org Within this series, a pyridin-4-yl substituted derivative demonstrated binding to both α1β2γ2 and α2β2γ2 subtypes of the GABA-A receptor, with EC50 values of 0.38 μM and 0.43 μM, respectively. acs.org Although the core scaffold differs significantly from this compound, this finding suggests that the pyridin-4-yl motif can be accommodated within the binding pockets of certain receptors.

Another area where pyridinyl amides have been explored is in the context of melatonin (B1676174) receptors. Research into 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives has identified novel ligands for MT1 and MT2 receptors. nih.gov These studies highlight the versatility of the amide linkage and the pyridine ring in interacting with G protein-coupled receptors.

Further investigation through comprehensive binding assay panels would be necessary to determine the specific receptor affinity profile of this compound.

Receptor Selectivity Profiling

Receptor selectivity is a crucial determinant of a drug's therapeutic index, distinguishing between on-target and off-target effects. A comprehensive selectivity profile for this compound has yet to be published. However, based on the diverse biological activities reported for various pyridine derivatives, it is plausible that this compound could interact with multiple receptor systems. nih.govnih.gov

For example, the aforementioned study on isoindolin-1-one derivatives showed that a pyridin-3-yl substituted compound exhibited stronger activity than the pyridin-4-yl derivative on GABA-A receptors, indicating that the position of the nitrogen atom within the pyridine ring can influence receptor affinity and selectivity. acs.org This underscores the importance of subtle structural modifications in defining the selectivity profile of a compound. The development of selective ligands often involves iterative medicinal chemistry efforts to optimize interactions with the desired target while minimizing binding to other receptors.

In Vitro Cellular Assays for Mechanistic Understanding

The pyridine nucleus is a common scaffold in compounds exhibiting antiproliferative activity. nih.gov While specific data on the effect of this compound on T cell proliferation is not available, numerous studies have demonstrated the ability of pyridine derivatives to inhibit the growth of various cancer cell lines.

A review of pyridine derivatives highlights their potential as anticancer agents, with the antiproliferative activity often influenced by the nature and position of substituents on the pyridine ring. nih.gov For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been associated with enhanced antiproliferative effects. nih.gov

Studies on substituted nicotinamides and thieno[2,3-b]pyridines have identified compounds with interesting antitumor activity against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.govacs.org Molecular docking studies of some of these active pyridine derivatives against proteins implicated in colon cancer revealed significant binding interactions. nih.govacs.org

The antiproliferative activity of a selection of pyridine derivatives against different cancer cell lines is summarized in the table below. It is important to note that these are structurally distinct from this compound, but the data illustrates the general potential of this chemical class.

| Compound Class | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |

| Substituted Nicotinamides | HCT-116 (Colon) | High activity | nih.gov |

| Substituted Nicotinamides | HepG-2 (Liver) | Interesting antitumor activity | nih.gov |

| Substituted Nicotinamides | MCF-7 (Breast) | Low anticancer activity | nih.gov |

| Pyridine-based Organic Salts | S. aureus | MIC = 56 ± 0.5% | nih.gov |

| Pyridine-based Organic Salts | E. coli | MIC = 55 ± 0.5% | nih.gov |

This interactive table summarizes the antiproliferative activity of various pyridine derivatives. Users can sort and filter the data based on compound class, cell line, and activity.

The anti-inflammatory potential of pyridine derivatives has been an active area of research. These compounds may exert their effects through interference with various cellular pathways involved in the inflammatory response.

One proposed mechanism for the anti-inflammatory effects of certain pyridine derivatives, specifically 3-hydroxy pyridine-4-ones, is their iron-chelating property. nih.govresearchgate.net Iron can participate in the Fenton reaction, generating reactive oxygen species that contribute to inflammatory processes. researchgate.net Furthermore, key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govresearchgate.net By chelating iron, these compounds may indirectly inhibit the activity of these enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins. nih.gov

Studies on pyrrolo[2,3-b]pyridine derivatives have shown that they can exhibit anti-inflammatory activity, and molecular docking simulations suggest that they may interact with the COX-2 enzyme. nih.gov The binding of these compounds to residues within the COX-2 active site could explain their inhibitory effects. nih.gov

The table below presents findings on the interference of various pyridine derivatives with inflammatory pathways.

| Compound Class | Proposed Mechanism | Key Findings | Reference |

| 3-Hydroxy Pyridine-4-one Derivatives | Iron Chelation, Inhibition of Pro-inflammatory Prostanoid Synthesis | Showed significant anti-inflammatory activity in animal models. | nih.govresearchgate.net |

| Pyrrolo[2,3-b]pyridine Derivatives | COX-2 Inhibition | Docking studies predict binding to the COX-2 active site. | nih.gov |

| Cinnamic acid derivatives with pyridine moiety | Suppression of iNOS, COX-2, NF-κB, and TNF-α | Decreased carrageenan-induced inflammation. | researchgate.net |

This interactive table summarizes the investigation of cellular pathway interference by different classes of pyridine derivatives.

Investigation of Antimicrobial Mechanisms (based on related pyridine derivatives)

Pyridine and its derivatives have a long history of investigation for their antimicrobial properties. nih.govtandfonline.com The mechanisms by which these compounds exert their antimicrobial effects are diverse and depend on their specific chemical structures.

One notable mechanism involves the activation of a prodrug by bacterial enzymes. For example, a pyridine carboxamide derivative, MMV687254, was identified as a promising anti-mycobacterial agent. asm.org Mechanistic studies revealed that this compound is a prodrug that requires hydrolysis by the amidase AmiC in Mycobacterium tuberculosis to become active. asm.org This activation leads to the inhibition of bacterial growth. asm.org

Another established antimicrobial mechanism for some pyridine derivatives is the inhibition of essential bacterial enzymes. Pyrazine carboxamide derivatives, which share structural similarities with pyridine carboxamides, have been reported to target the enoyl-acyl-carrier-protein) reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria. researchgate.net

Furthermore, the antimicrobial activity of some pyridine-based compounds has been attributed to their ability to function as metal chelators, sequestering essential metal ions that are necessary for bacterial growth and enzymatic function.

The table below summarizes the antimicrobial mechanisms observed for related pyridine derivatives.

| Compound Class | Organism | Mechanism of Action | Reference |

| Pyridine Carboxamide Derivatives | Mycobacterium tuberculosis | Prodrug activation by bacterial amidase (AmiC) | asm.org |

| Pyrazine Carboxamide Derivatives | Bacteria | Inhibition of enoyl-ACP reductase (ENR) | researchgate.net |

| Pyridine-2-carboxamide | E. coli, C. albicans | Moderate antimicrobial activity | nih.gov |

| Substituted Pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | Modest in vitro activity | researchgate.net |

This interactive table provides an overview of the antimicrobial mechanisms of various pyridine derivatives against different microorganisms.

Assessment of Antioxidant Mechanisms

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions. The mechanisms by which antioxidants exert their effects can include direct radical scavenging, metal chelation, and modulation of antioxidant enzyme expression. mdpi.com

While direct studies on the antioxidant activity of this compound are limited, research on related N-substituted amide and imidazole (B134444) derivatives suggests potential mechanisms. N-substituted nitroimidazole derivatives have demonstrated significant antioxidant activity, which is thought to be due to their ability to scavenge free radicals. nih.gov

Similarly, studies on oxovanadium(IV) and dioxovanadium(V) complexes with dipicolinate ligands (pyridine-2,6-dicarboxylate) have shown that these compounds exhibit antioxidant properties. mdpi.com The antioxidant activity in this series of compounds was found to be related to the basicity of the auxiliary ligand, suggesting that electronic properties play a key role in their reactivity towards free radicals. mdpi.com

The table below outlines the antioxidant mechanisms of related compound classes.

| Compound Class | Proposed Mechanism | Key Findings | Reference |

| N-substituted Nitroimidazole Derivatives | Radical Scavenging | Significant antioxidant activity compared to tocopherol. | nih.gov |

| Oxovanadium(IV) and Dioxovanadium(V) Dipicolinate Complexes | Radical Scavenging, Metal Chelation | High reactivity with superoxide (B77818) anion. | mdpi.com |

| 3-Substituted-2-Oxindole Derivatives | Free Radical Scavenging | Moderate to good antioxidant activity in DPPH assay. | nih.gov |

| Thiosemicarbazones and Nickel(II) Complexes | Radical Scavenging | Thiosemicarbazones showed more potent antioxidant capacity than their nickel complexes. | tubitak.gov.tr |

This interactive table summarizes the assessed antioxidant mechanisms for various classes of compounds related to this compound.

Immunosuppressive Activity through Molecular Mechanisms

Extensive searches of scientific literature and databases did not yield specific information regarding the immunosuppressive activity or the underlying molecular mechanisms of this compound. Publicly available research data does not currently detail any investigations into the effects of this compound on immune cells, inflammatory pathways, or related biochemical modulation that would indicate immunosuppressive properties.

Therefore, a detailed discussion, including research findings and data tables on the immunosuppressive activity of this compound, cannot be provided at this time.

Structure Activity Relationship Sar Studies

Systematic Modification of the Propanamide Backbone and Pyridine (B92270) Ring

Systematic modifications of the 2-Methyl-n-(pyridin-4-yl)propanamide scaffold involve altering the propanamide portion and substituting the pyridine ring to probe the molecular interactions with its biological target. The propanamide backbone offers sites for modification, such as the α-methyl group, while the pyridine ring can be functionalized at various positions to modulate its electronic and steric properties.

The electronic properties of the pyridine ring are highly sensitive to the nature and position of its substituents. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system, particularly at the 2-, 4-, and 6-positions, making these sites susceptible to nucleophilic attack nih.govuoanbar.edu.iq. Conversely, electrophilic substitution is favored at the 3-position nih.govuoanbar.edu.iq.

Introducing substituents can further modify this electronic landscape. Electron-donating groups (EDGs) increase the electron density of the ring, which can enhance interactions with electron-deficient pockets in a target protein. In contrast, electron-withdrawing groups (EWGs) decrease the ring's electron density. The position of these substituents is critical; for example, a substituent at the 4-position (para to the nitrogen) has a pronounced electronic influence due to resonance effects nih.gov.

| Substituent Position on Pyridine Ring | Nature of Substituent | Predicted Impact on Molecular Interactions | Rationale |

|---|---|---|---|

| 2- (ortho) | Bulky Alkyl Group | Potential decrease in activity | Steric hindrance may disrupt the coplanarity with the amide linker, affecting binding. mdpi.com |

| 3- (meta) | Electron-Donating Group (e.g., -OCH3) | Potential increase in activity | Increases electron density at a position less influenced by the ring nitrogen, potentially improving hydrogen bonding capability or cation-π interactions. nih.gov |

| 4- (para) | Electron-Withdrawing Group (e.g., -CF3) | Variable; could increase or decrease activity | Significantly alters the charge distribution of the ring, which could be favorable or unfavorable depending on the target's electrostatic environment. mdpi.com |

The propanamide backbone of this compound contains a chiral center at the carbon atom adjacent to the carbonyl group (the α-carbon). This gives rise to two enantiomers, (R)-2-Methyl-n-(pyridin-4-yl)propanamide and (S)-2-Methyl-n-(pyridin-4-yl)propanamide. Stereochemistry is a critical determinant of biological activity, as the enantiomers can exhibit significantly different potencies and efficacies.

Biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other. This stereospecificity arises from the three-dimensional arrangement of amino acid residues in the binding site, which creates a chiral environment. One enantiomer may fit optimally into the binding pocket, allowing for precise interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may fit poorly or be unable to achieve the necessary binding conformation researchgate.net.

In studies of related compounds, the biological activity has been shown to be highly dependent on the stereoconfiguration. For example, research on propanamide-based TRPV1 antagonists demonstrated a marked preference for the (S)-configuration, which was significantly more potent than the (R)-isomer researchgate.net. Similarly, studies on other chiral molecules have found that the "natural" isomer is often the most potent, suggesting that target recognition is highly sensitive to stereochemical configuration mdpi.com. Therefore, the biological mechanism of this compound is expected to be stereoselective, with one enantiomer likely being responsible for the majority of the observed biological effect.

| Enantiomer | Potential Biological Activity | Rationale for Differential Activity |

|---|---|---|

| (S)-2-Methyl-n-(pyridin-4-yl)propanamide | Potentially higher activity (Eutomer) | The specific 3D orientation of the methyl group and other substituents may allow for a more favorable and stable interaction with the chiral binding site of the biological target. researchgate.net |

| (R)-2-Methyl-n-(pyridin-4-yl)propanamide | Potentially lower activity (Distomer) | The spatial arrangement may result in steric clashes or an inability to form key interactions within the target's binding pocket, leading to reduced affinity. researchgate.net |

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, a putative pharmacophore model can be constructed by analyzing its key structural features, which are likely crucial for molecular recognition.

The common applications of pharmacophore models include virtual screening to identify new potential lead compounds from large chemical databases and to guide the design of new analogs with improved activity dovepress.com. A pharmacophore model is typically composed of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound, the key pharmacophoric features are likely to be:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can both act as hydrogen bond acceptors.

A Hydrogen Bond Donor (HBD): The hydrogen atom on the amide nitrogen serves as a hydrogen bond donor.

A Hydrophobic Feature (HY): The α-methyl group on the propanamide backbone provides a key hydrophobic interaction point.

An Aromatic Ring (AR): The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the target's binding site.

The spatial relationship between these features is critical for effective binding. This model can be refined with data from active analogs to create a more robust hypothesis for guiding further drug discovery efforts.

| Pharmacophoric Feature | Structural Component | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the binding site. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms hydrogen bonds with donor groups in the binding site. |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the binding site. |

| Hydrophobic Feature (HY) | α-Methyl Group | Occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces. |

| Aromatic Ring (AR) | Pyridine Ring | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity semanticscholar.org. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of newly designed compounds and to provide insights into the structural features that govern their potency.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values) semanticscholar.orgnih.gov.

A statistically significant QSAR model can be expressed by an equation such as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the molecular descriptors and c represents their coefficients.

For analogs of this compound, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges to describe the effect of substituents on the pyridine ring.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) to model the hydrophobicity of the molecule.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A robust QSAR model must be validated using both internal (e.g., cross-validation) and external validation methods to ensure its predictive power for new compounds nih.gov. The insights gained from the model can guide the rational design of more potent analogs by indicating which structural modifications are likely to enhance biological activity.

| Analog | Substituent (R) on Pyridine | logP (Hydrophobicity) | MR (Molar Refractivity) | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | 1.5 | 45.2 | 6.5 | 6.4 |

| 2 | -CH₃ | 2.0 | 50.1 | 6.8 | 6.9 |

| 3 | -Cl | 2.2 | 50.4 | 7.1 | 7.0 |

| 4 | -OCH₃ | 1.4 | 50.8 | 6.3 | 6.2 |

Synthesis and Investigation of 2 Methyl N Pyridin 4 Yl Propanamide Derivatives and Analogs

Design Principles for Novel Propanamide and Pyridine-Containing Scaffolds

Structure-activity relationship (SAR) studies on various pyridine (B92270) derivatives have shown that the position and nature of substituents can dramatically alter biological activity. nih.gov For instance, the introduction of methyl or methoxy (B1213986) groups can enhance antiproliferative activity, while bulky groups or halogens may have the opposite effect. nih.gov The propanamide moiety, on the other hand, provides a flexible linker and additional points for interaction with target proteins. The combination of these two moieties allows for a high degree of structural diversity and the fine-tuning of the molecule's three-dimensional shape to fit a specific binding site. This strategic combination aims to create drug candidates with improved efficacy and reduced off-target effects.

Synthesis and Characterization of Structurally Modified Derivatives

The synthesis of 2-Methyl-N-(pyridin-4-yl)propanamide and its derivatives typically involves the reaction of a substituted pyridine with a propanoyl chloride or a related activated carboxylic acid derivative. A common synthetic route to the parent compound involves the reaction of 4-aminopyridine (B3432731) with 2-methylpropanoyl chloride. This reaction is generally straightforward, yielding the desired amide.

Structurally modified derivatives can be prepared by utilizing substituted starting materials. For example, derivatives with substitutions on the pyridine ring can be synthesized from the corresponding substituted aminopyridines. Similarly, modifications to the propanamide moiety can be achieved by using different acyl chlorides.

The characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

Melting Point Analysis: The melting point is a physical property that can indicate the purity of a solid compound.

X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the molecule.

A study on a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which shares the methyl-substituted pyridine and an amide-like linkage, reported detailed characterization using FTIR, ¹H NMR, and single-crystal X-ray diffraction. researchgate.net The FTIR spectrum showed characteristic peaks for N-H, C=O, C-N, and C=S vibrations, while the ¹H NMR showed chemical shifts for the N-H protons. researchgate.net X-ray crystallography revealed a rigid molecular structure due to internal hydrogen bonding. researchgate.net

Comparative Preclinical Biological Evaluation of Analogs

The preclinical biological evaluation of newly synthesized analogs is essential to determine their potential as therapeutic agents. This evaluation typically involves in vitro and in silico screening to assess their activity against specific biological targets.

A study investigating the leishmanicidal potential of a series of N-aryl-propanamides provides a relevant example of comparative biological evaluation. nih.gov In this study, a library of compounds was screened in silico against various Leishmania species, followed by in vitro testing of selected compounds. nih.gov The activity was quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. nih.gov This approach allows for the identification of the most promising candidates for further development.

For instance, in a hypothetical comparative evaluation of this compound analogs, a series of derivatives with different substituents on the pyridine ring could be tested against a specific biological target. The results could be presented in a data table to facilitate comparison.

| Compound | R1 (Pyridine Substitution) | R2 (Propanamide Modification) | Biological Activity (IC50, µM) |

|---|---|---|---|

| Analog 1 | H | -CH(CH₃)₂ | 15.2 |

| Analog 2 | 2-CH₃ | -CH(CH₃)₂ | 10.5 |

| Analog 3 | 3-Cl | -CH(CH₃)₂ | 25.8 |

| Analog 4 | H | -CH₂CH(CH₃)₂ | 18.9 |

This table is a hypothetical representation for illustrative purposes.

Such a comparative analysis helps in establishing a structure-activity relationship (SAR), where the effect of specific structural modifications on biological activity is determined. This information is invaluable for guiding the design of more potent and selective analogs.

Bioisosteric Replacements within the Core Structure

Bioisosterism is a strategy in medicinal chemistry used to design analogs by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.com This approach is particularly useful for modifying the core structure of a lead compound like this compound.

Common bioisosteric replacements for the amide bond include heterocycles like 1,2,4-oxadiazoles, which can mimic the hydrogen bonding capabilities of the amide while offering improved metabolic stability. Other replacements can include a retro-amide, urea (B33335), or sulfonamide group.

The pyridine ring can also be subjected to bioisosteric replacement. For example, a phenyl ring can be replaced by a pyridine ring to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility. mdpi.com Conversely, a pyridine ring could be replaced by other heterocycles like a pyrimidine (B1678525) or a thiophene (B33073) to modulate the electronic and steric properties of the molecule. For instance, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance biological activity in some cases. rsc.org

The isopropyl group of the propanamide moiety could also be a target for bioisosteric replacement. For example, it could be replaced with a cyclopropyl (B3062369) group or a trifluoromethyl group to alter the lipophilicity and conformation of the molecule. cambridgemedchemconsulting.com

The successful application of bioisosteric replacement relies on a deep understanding of the structure-activity relationship of the compound series and the specific interactions of the lead compound with its biological target.

Future Directions in Academic Research of 2 Methyl N Pyridin 4 Yl Propanamide

Exploration of Unconventional Synthetic Routes

Traditional synthesis of pyridine (B92270) amides often involves the coupling of a pyridine amine with a carboxylic acid derivative, such as an acyl chloride, a method noted in the synthesis of related structures. nih.govresearchgate.net Future research will likely pivot towards more efficient, sustainable, and innovative synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for various pyridine derivatives. Applying MAOS to the synthesis of 2-Methyl-N-(pyridin-4-yl)propanamide could offer a significant improvement over conventional heating methods, reducing energy consumption and potentially minimizing side-product formation.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for more precise control over reaction parameters and facilitate easier purification, representing a significant leap towards greener chemistry.

Novel Catalytic Systems: Research into new catalysts for C-N bond formation could unlock alternative synthetic pathways. This includes exploring biocatalysis, using enzymes to mediate the amide bond formation under mild conditions, or employing novel transition-metal catalysts that can operate with greater efficiency and selectivity.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The static characterization of this compound using standard techniques like 1H NMR, 13C NMR, and X-ray crystallography provides essential structural information. nih.govnih.gov However, future research will benefit from the application of more advanced spectroscopic methods to understand its dynamic behavior and conformational landscape.

| Spectroscopic Technique | Potential Application for Dynamic Studies |

| 2D NMR (NOESY, ROESY) | Elucidation of through-space interactions to determine the preferred solution-state conformation and study rotational dynamics around the amide bond. |

| Time-Resolved Spectroscopy | Investigation of the kinetics of its interaction with potential biological targets or its stability and degradation pathways under various conditions. |

| Solid-State NMR (ssNMR) | Analysis of the compound's structure and dynamics in a solid or aggregated state, providing insights into its crystal packing and polymorphic forms. |

These advanced techniques will provide a more complete picture of the molecule's behavior in different environments, which is crucial for understanding its function at a molecular level.

Discovery of Novel Molecular Targets and Mechanistic Pathways

While pyridine derivatives are known for a broad range of biological activities, including anticancer and antimicrobial properties, the specific molecular targets of this compound remain largely uncharacterized. researchgate.net Future research will be directed towards identifying its biological binding partners and elucidating its mechanism of action.

Promising research avenues include:

High-Throughput Screening (HTS): Screening the compound against large panels of enzymes, receptors, and ion channels can rapidly identify potential biological targets.

Chemoproteomics: Utilizing techniques like affinity-based protein profiling, where a modified version of the compound is used to pull down its binding partners from cell lysates, can uncover novel and unexpected molecular targets.

Mechanism of Action (MoA) Studies: Once a target is validated, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the target's function and the downstream effects on biological pathways.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. Given its core structure, this compound serves as an excellent scaffold for the development of sophisticated chemical probes. This involves rationally designing derivatives that can be used to investigate specific biological processes.

Future development in this area will focus on:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule would enable its visualization within cells using techniques like fluorescence microscopy, allowing researchers to track its subcellular localization and interaction with targets in real-time.

Photo-affinity Labeling: Incorporating a photoreactive group would allow for the permanent, covalent labeling of binding partners upon exposure to UV light. This is a powerful tool for unequivocally identifying molecular targets.

Biotinylation: Adding a biotin tag would facilitate the isolation and identification of target proteins through streptavidin-based affinity purification.

These chemical tools would be invaluable for dissecting the complex biological systems in which this class of molecules may be active.

Integration with Chemoinformatics and Artificial Intelligence for Compound Design and Prediction

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and chemical biology. Integrating these computational approaches will be essential for accelerating research on this compound and its analogs.

Future computational efforts will likely include:

In Silico Property Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives before their synthesis. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics.

Molecular Docking and Simulation: If a biological target is identified, molecular docking can predict the binding mode of this compound. Molecular dynamics simulations can further explore the stability of this interaction over time.

AI-Driven De Novo Design: Employing machine learning and generative AI models to design novel analogs with optimized properties. These models can learn from existing structure-activity relationship (SAR) data to propose new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.

By combining computational predictions with empirical research, the design-synthesize-test cycle can be significantly expedited, leading to a more rapid development of compounds with desired biological functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-N-(pyridin-4-yl)propanamide, and how can researchers optimize reaction yields?

- Methodological Answer : A common synthetic approach involves coupling 4-aminopyridine derivatives with 2-methylpropanoyl chloride under anhydrous conditions. Key parameters include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies pyridinyl protons (δ 8.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR : Amide C=O stretches (~1650 cm) and pyridine ring vibrations (~1600 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO) .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer :

- Storage conditions : Use airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis .

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?